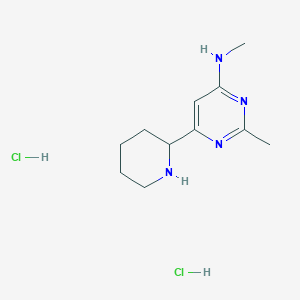

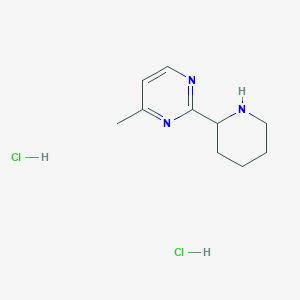

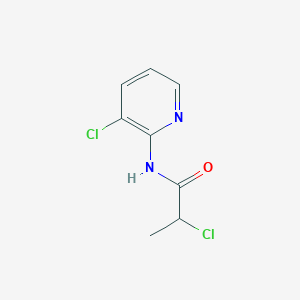

2-氯-N-(3-氯吡啶-2-基)丙酰胺

描述

2-Chloro-N-(3-chloropyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a propanamide group, making it a valuable intermediate in various chemical syntheses and applications.

科学研究应用

农业:作物生产中的害虫防治

氯虫苯甲酰胺广泛用于农业,用于控制各种作物(如水果、蔬菜、马铃薯和水稻)上的害虫。 它对咀嚼性害虫主要通过摄入起作用,其次通过接触起作用 .

棉花种植

在棉花种植中,氯虫苯甲酰胺用于保护棉花植物免受害虫的损害,确保棉花产量和质量的提高 .

草坪管理

该化合物也用于草坪管理,以控制可能损害草坪的害虫,使其成为维护健康草坪和高尔夫球场的重要工具 .

观赏植物护理

氯虫苯甲酰胺有助于保护观赏植物免受昆虫害虫的侵害,保持其在公共景观区域的美观价值和寿命 .

种子处理

生化分析

Biochemical Properties

2-Chloro-N-(3-chloropyridin-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial in regulating protease activity, which is essential for maintaining cellular homeostasis. Additionally, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can induce cell cycle arrest and promote programmed cell death in certain cell types. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions lead to changes in gene expression, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can lead to cumulative effects on cellular function, including alterations in metabolic activity and cell viability .

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications .

Metabolic Pathways

2-Chloro-N-(3-chloropyridin-2-yl)propanamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases. These enzymes facilitate the oxidation of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide in specific tissues are influenced by these transport mechanisms .

Subcellular Localization

The subcellular localization of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These modifications ensure that 2-Chloro-N-(3-chloropyridin-2-yl)propanamide exerts its effects in the appropriate cellular context, influencing processes such as DNA replication and mitochondrial respiration .

准备方法

The synthesis of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide typically involves the reaction of 3-chloropyridine-2-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:

3-chloropyridine-2-amine+2-chloropropanoyl chloride→2-Chloro-N-(3-chloropyridin-2-yl)propanamide+HCl

Industrial production methods may involve bulk manufacturing processes where the reaction is scaled up, and the product is purified through recrystallization or chromatography techniques to achieve the desired purity .

化学反应分析

2-Chloro-N-(3-chloropyridin-2-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as am

属性

IUPAC Name |

2-chloro-N-(3-chloropyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZTWUUMRFOKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

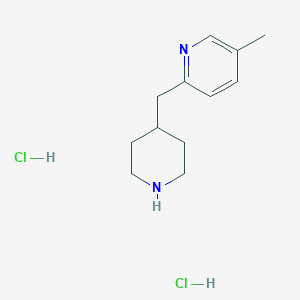

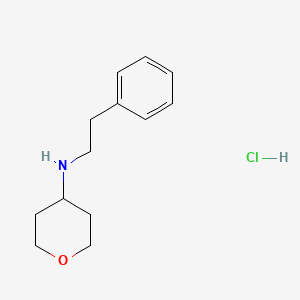

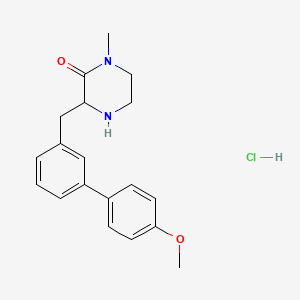

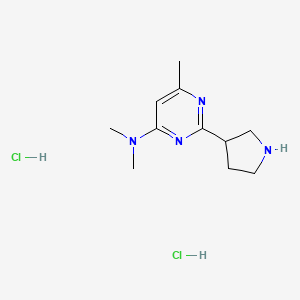

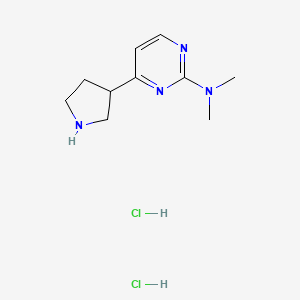

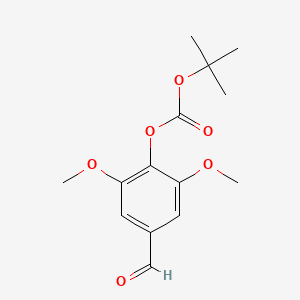

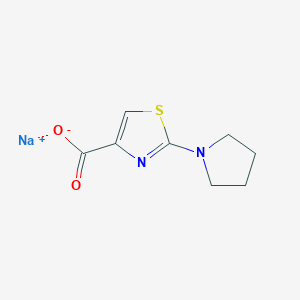

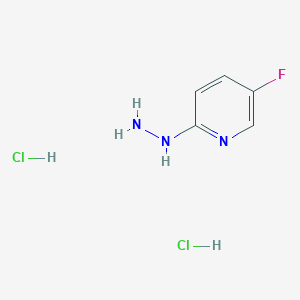

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)

![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)

![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)